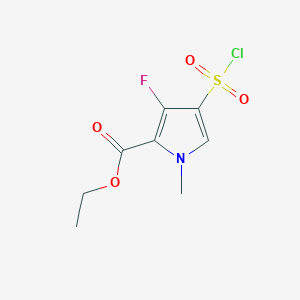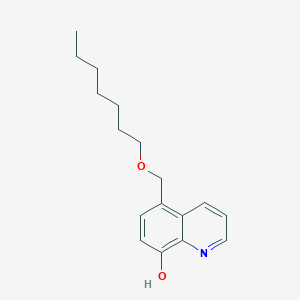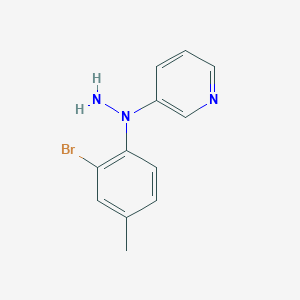
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- is a chemical compound known for its unique structure and properties It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds
Vorbereitungsmethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- involves several steps. The synthetic routes typically include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl): This compound lacks the 8-methyl group, which may result in different chemical and biological properties.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl: This compound has an ethyl group instead of a methyl group at the 8-position, which may affect its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
81250-28-4 |
|---|---|
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
8-methyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
WRQBKBUITFMSFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


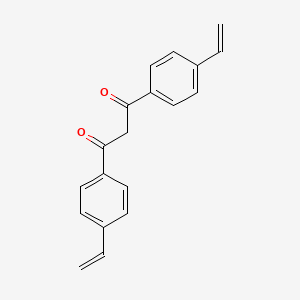
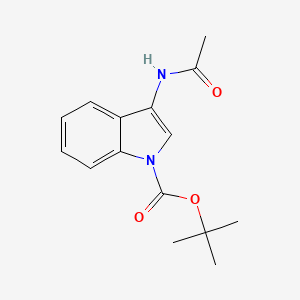
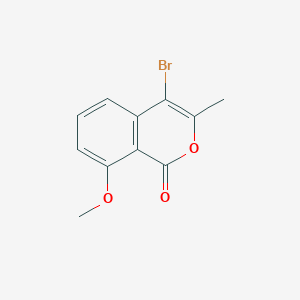
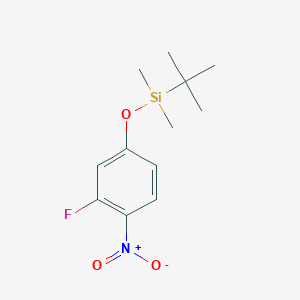
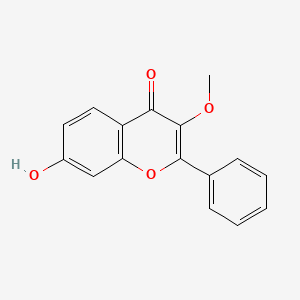
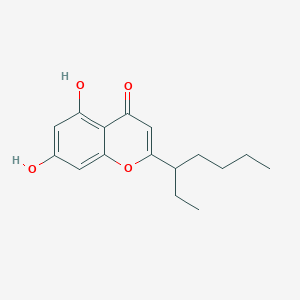



![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)
